molecular formula C8H7ClF2N2O B1379721 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride CAS No. 1803606-66-7

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride

Cat. No.: B1379721
CAS No.: 1803606-66-7
M. Wt: 220.6 g/mol
InChI Key: BIPZEPWBKCOVGZ-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride is a versatile organic compound with the molecular formula C8H7ClF2N2O. It is widely used in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride typically involves the reaction of 5-Amino-2-(difluoromethoxy)benzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Amino-2-(difluoromethoxy)benzonitrile, which can be used in further chemical synthesis and research .

Scientific Research Applications

5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-(difluoromethoxy)benzonitrile hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the difluoromethoxy group and the amino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

5-amino-2-(difluoromethoxy)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O.ClH/c9-8(10)13-7-2-1-6(12)3-5(7)4-11;/h1-3,8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPZEPWBKCOVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-66-7
Record name 5-amino-2-(difluoromethoxy)benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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